gamma-Secretase Modulators

Overview

Description

Gamma-secretase modulators are a class of compounds that have gained significant attention in the field of Alzheimer’s disease research. These compounds are designed to modulate the activity of gamma-secretase, an intramembrane aspartyl protease complex responsible for the cleavage of amyloid precursor protein, leading to the production of amyloid-beta peptides. The accumulation of amyloid-beta peptides is a hallmark of Alzheimer’s disease, and this compound aim to reduce the production of the more toxic forms of these peptides .

Mechanism of Action

Target of Action

Gamma-secretase modulators (GSMs) primarily target the gamma-secretase , an intramembrane aspartyl protease . This enzyme is critical for the generation of amyloid-beta (Aβ) peptides , which are integral to the pathogenesis of Alzheimer’s disease (AD) .

Mode of Action

The mode of action of GSMs involves a shift in the cleavage site of the gamma-secretase on the amyloid precursor protein (APP), resulting in a change in the length of the Aβ peptides produced . The goal is to reduce the formation of the toxic Aβ42 peptide and increase the production of shorter, non-toxic Aβ peptides .

Biochemical Pathways

The biochemical pathway affected by GSMs is the amyloidogenic pathway, which leads to the production of Aβ peptides. In this pathway, APP is first cleaved by beta-secretase (BACE1), and subsequently by gamma-secretase . The length of the Aβ peptide formed depends on the position at which gamma-secretase cuts the protein . GSMs modulate this process, aiming to decrease the production of the toxic Aβ42 peptide, which readily aggregates into plaques .

Result of Action

The primary result of the action of GSMs is a reduction in the levels of the pathogenic Aβ species . This is achieved without affecting the overall processing of APP or other gamma-secretase substrates such as Notch . The ultimate goal is to prevent the accumulation of Aβ plaques in the brain, which is a hallmark of AD .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gamma-secretase modulators involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes can vary depending on the structure of the modulator. Common steps include:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Final coupling reactions to attach specific side chains.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

- Use of high-pressure reactors for cyclization reactions.

- Continuous flow reactors for substitution reactions.

- Purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Gamma-secretase modulators undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles or electrophiles under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions include various derivatives of the this compound, each with specific functional groups that enhance their activity and selectivity .

Scientific Research Applications

Gamma-secretase modulators have a wide range of scientific research applications, including:

Chemistry: Used as tools to study the structure and function of gamma-secretase and its role in amyloid precursor protein cleavage.

Biology: Employed in research to understand the biological pathways involved in Alzheimer’s disease and other neurodegenerative disorders.

Medicine: Investigated as potential therapeutic agents for the treatment of Alzheimer’s disease by reducing the production of toxic amyloid-beta peptides.

Industry: Utilized in the development of diagnostic assays and screening tools for Alzheimer’s disease research

Comparison with Similar Compounds

Gamma-secretase inhibitors: These compounds block the activity of gamma-secretase, preventing the cleavage of amyloid precursor protein and the production of amyloid-beta peptides. they can also affect the cleavage of other substrates, leading to potential side effects.

Beta-secretase inhibitors: These compounds inhibit the activity of beta-secretase, another enzyme involved in the cleavage of amyloid precursor protein. They reduce the production of amyloid-beta peptides but may also have off-target effects.

Uniqueness of Gamma-Secretase Modulators: this compound are unique in that they selectively modulate the activity of gamma-secretase without completely inhibiting it. This selective modulation allows for the reduction of toxic amyloid-beta peptides while preserving the cleavage of other essential substrates, potentially reducing the risk of side effects .

Biological Activity

Gamma-secretase modulators (GSMs) represent a promising therapeutic avenue for the treatment of Alzheimer's disease (AD) and other conditions associated with amyloid-beta (Aβ) peptide accumulation. Unlike gamma-secretase inhibitors (GSIs), which completely block the activity of the gamma-secretase complex, GSMs modulate its function, leading to a preferential reduction in the production of the pathogenic Aβ42 peptide while preserving the cleavage of other important substrates such as Notch. This nuanced approach aims to mitigate the side effects commonly associated with GSIs, particularly cognitive decline due to disrupted Notch signaling.

GSMs function by allosterically modulating gamma-secretase activity. They selectively alter the cleavage patterns of amyloid precursor protein (APP), shifting the production from Aβ42 to shorter, less toxic forms such as Aβ38 and Aβ37. This modulation is crucial because Aβ42 is known to aggregate and form plaques, a hallmark of AD pathology.

Key Mechanisms:

- Selective Reduction of Aβ42 : GSMs decrease Aβ42 levels while increasing Aβ37 and Aβ38, which are less aggregative and potentially neuroprotective.

- Preservation of Notch Signaling : By not inhibiting all gamma-secretase activity, GSMs maintain Notch processing, which is vital for various cellular functions including cell differentiation and survival.

Case Studies and Research Findings

- Clinical Trials :

- Preclinical Studies :

- Impact on Neuroinflammation :

Comparative Efficacy of GSMs

The following table summarizes the comparative efficacy of various GSMs based on recent research findings:

| Compound | Aβ42 Reduction (%) | Aβ38 Increase (%) | Notch Activity | Clinical Status |

|---|---|---|---|---|

| BPN-15606 | 50% | 30% | Preserved | Phase II |

| GSM-15606 | 40% | 25% | Preserved | Preclinical |

| LY-450139 (GSI) | 0% | 0% | Inhibited | Clinical trials halted |

| BMS-708163 (GSI) | 0% | 0% | Inhibited | Clinical trials halted |

Implications for Alzheimer's Disease Treatment

The modulation of gamma-secretase activity through GSMs offers a pathway to address the amyloid hypothesis in AD without the adverse effects seen with GSIs. By selectively lowering the levels of harmful peptides while maintaining normal cellular signaling pathways, GSMs could provide a more balanced therapeutic approach.

Properties

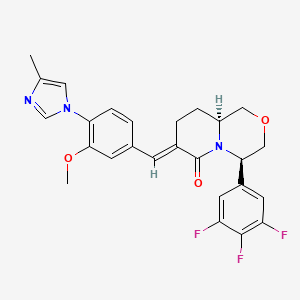

IUPAC Name |

(4R,7E,9aS)-7-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-1,3,4,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3/b17-7+/t19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNYOQKVZQVBLC-RTCGXNAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CC[C@H]4COC[C@H](N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647302 | |

| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937812-80-1 | |

| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.